![molecular formula C16H22N2O B2607079 2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide CAS No. 1376222-68-2](/img/structure/B2607079.png)
2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide bond. The alkyne functionality could be introduced through a Sonogashira coupling or similar reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The alkyne group could undergo addition reactions, while the amide group could participate in hydrolysis or condensation reactions. The phenyl group, while generally less reactive, could undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar phenyl and alkyne groups could increase its solubility in nonpolar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[ethyl(prop-2-ynyl)amino]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-13-18(4-2)14-16(19)17-12-8-11-15-9-6-5-7-10-15/h1,5-7,9-10H,4,8,11-14H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMBYFKLATAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC(=O)NCCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide |
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